An In-Depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG5-bromide
An In-Depth Technical Guide to the Chemical Properties and Applications of Bromo-PEG5-bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG5-bromide, a bifunctional polyethylene glycol (PEG) linker, has emerged as a critical tool in modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a flexible pentaethylene glycol chain flanked by two reactive bromide groups, offers a versatile platform for conjugating molecules of interest. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Bromo-PEG5-bromide, with a focus on its utility in the synthesis of PROTACs and other targeted therapeutics.
Core Chemical and Physical Properties
Bromo-PEG5-bromide is a viscous, typically light yellow to yellow liquid at room temperature. The presence of the hydrophilic PEG spacer imparts significant water solubility, a crucial characteristic for improving the pharmacokinetic profiles of conjugated molecules.[1][2] The terminal bromide atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the covalent linkage of this spacer to various nucleophilic moieties.[3]
| Property | Value | Reference(s) |
| IUPAC Name | 1,17-dibromo-3,6,9,12,15-pentaoxaheptadecane | [4] |
| Synonyms | Br-PEG5-Br, 1,17-Dibromo-penta(ethylene glycol) | [4] |
| CAS Number | 67705-77-5 | [4] |
| Molecular Formula | C12H24Br2O5 | [4] |
| Molecular Weight | 408.12 g/mol | [5] |
| Appearance | Light yellow to yellow liquid | [5] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in water and most organic solvents. | [1][2] |
| Storage Conditions | Store at -20°C for long-term stability. Can be shipped at room temperature. | [7] |
| Stability | The thioether bond formed upon reaction with thiols is generally stable under physiological conditions. The PEG chain itself is relatively stable, though long chains can be susceptible to enzymatic degradation. | [1] |
Reactivity and Applications in PROTAC Synthesis
The primary utility of Bromo-PEG5-bromide lies in its ability to act as a linker in the synthesis of heterobifunctional molecules, most notably PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8][9] The PEG5 linker in Bromo-PEG5-bromide provides the necessary spatial separation and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10]
The synthesis of a PROTAC using Bromo-PEG5-bromide typically involves sequential nucleophilic substitution reactions. For instance, one bromide can react with an amine or thiol group on a ligand for the target protein, and the other bromide can react with a corresponding nucleophile on a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL).[6][11][12]
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, a process facilitated by linkers such as Bromo-PEG5-bromide.
Caption: Workflow of PROTAC synthesis and cellular action.
Experimental Protocols
While specific reaction conditions are highly dependent on the nature of the reacting ligands, the following provides a general framework for the nucleophilic substitution reactions involving Bromo-PEG5-bromide.
General Procedure for Reaction with a Primary Amine
This protocol outlines a typical procedure for the mono-alkylation of a primary amine with Bromo-PEG5-bromide.
Materials:
-
Bromo-PEG5-bromide
-
Primary amine-containing molecule
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of Bromo-PEG5-bromide (1-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Reaction with a Thiol
This protocol describes a general method for the reaction of Bromo-PEG5-bromide with a thiol-containing molecule.
Materials:
-
Bromo-PEG5-bromide
-
Thiol-containing molecule
-
A suitable base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the thiol-containing molecule (1 equivalent) in anhydrous acetonitrile under an inert atmosphere, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of Bromo-PEG5-bromide (1-1.2 equivalents) in anhydrous acetonitrile to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways
The ultimate biological effect of a PROTAC synthesized using Bromo-PEG5-bromide is the degradation of a specific target protein. The "signaling pathway" in this context is the ubiquitin-proteasome system (UPS), which is a fundamental cellular process for protein degradation.
Caption: The Ubiquitin-Proteasome Pathway hijacked by a PROTAC.
Conclusion
Bromo-PEG5-bromide is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, favorable physicochemical properties, and predictable reactivity make it an ideal linker for the construction of complex bioconjugates, particularly PROTACs. The ability to rationally design and synthesize molecules that can hijack the cellular machinery for protein degradation opens up new avenues for targeting previously "undruggable" proteins and developing novel therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to expand, the importance of well-characterized and reliable linkers like Bromo-PEG5-bromide will undoubtedly continue to grow.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane | C12H24Br2O5 | CID 10047008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentaethylene glycol | CAS#:4792-15-8 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
